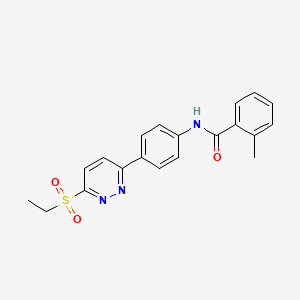
Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate, commonly known as TBAP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
作用機序
The exact mechanism of action of TBAP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TBAP has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression. Additionally, TBAP has been shown to activate the protein kinase B/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TBAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, TBAP has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, as well as to have potential applications in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of TBAP for lab experiments is its potent antiproliferative activity against cancer cells, which makes it a promising candidate for the development of new cancer drugs. Additionally, TBAP has been shown to exhibit neuroprotective effects, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of TBAP for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are numerous future directions for research on TBAP, including the development of new drugs for the treatment of cancer and neurodegenerative diseases, as well as the study of its mechanism of action and its potential applications in other areas of medicine. Additionally, further research is needed to optimize the synthesis method for TBAP and to improve its solubility in water, which could make it a more useful compound for experimental purposes.
合成法
TBAP can be synthesized using a variety of methods, including the reductive amination of benzylpiperidine with tert-butyl 3-oxopiperidine-3-carboxylate. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the condensation of benzylpiperidine with tert-butyl 3-aminopiperidine-3-carboxylate, as well as the reaction of benzylpiperidine with tert-butyl isocyanate.
科学的研究の応用
TBAP has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAP has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, as well as neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)17(18)10-7-11-19(13-17)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIBPVFAJAOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)


![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)
